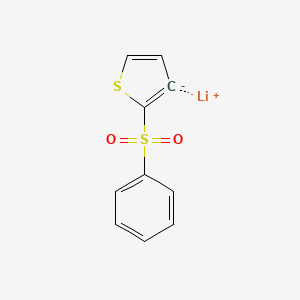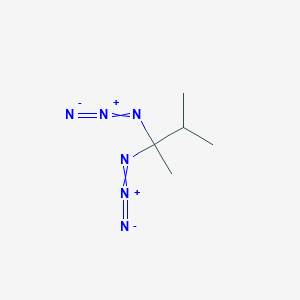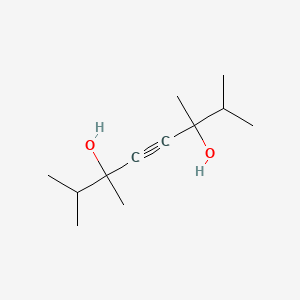
2,3,6,7-Tetramethyloct-4-yne-3,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetramethyloct-4-yne-3,6-diol is an organic compound with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It is characterized by its unique structure, which includes two hydroxyl groups and a triple bond, making it a versatile compound in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethyloct-4-yne-3,6-diol typically involves the alkylation of acetylene derivatives followed by hydroxylation. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the triple bond and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and purity of the final product .
化学反応の分析
Types of Reactions
2,3,6,7-Tetramethyloct-4-yne-3,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Halides or other substituted derivatives.
科学的研究の応用
2,3,6,7-Tetramethyloct-4-yne-3,6-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,6,7-Tetramethyloct-4-yne-3,6-diol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups and triple bond play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by altering enzyme activity or receptor binding, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2,3,6,7-Tetramethyl-4-octyne-3,6-diol
- 2,3,6,7-Tetramethyl-4-octyne-3,6-dione
Uniqueness
2,3,6,7-Tetramethyloct-4-yne-3,6-diol is unique due to its specific combination of hydroxyl groups and a triple bond, which imparts distinct chemical and biological properties.
特性
CAS番号 |
92037-77-9 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
2,3,6,7-tetramethyloct-4-yne-3,6-diol |
InChI |
InChI=1S/C12H22O2/c1-9(2)11(5,13)7-8-12(6,14)10(3)4/h9-10,13-14H,1-6H3 |
InChIキー |
CTTGTRXRTUKVEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C#CC(C)(C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


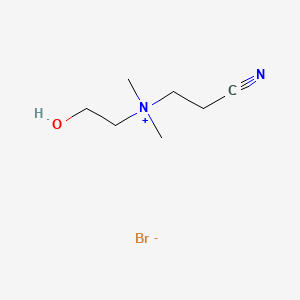
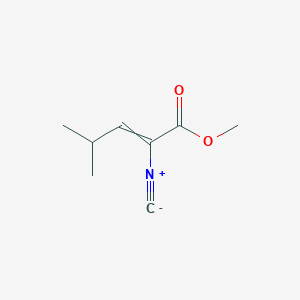
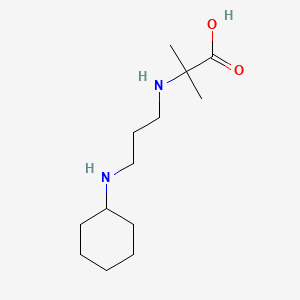
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
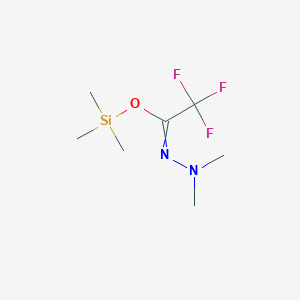
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)
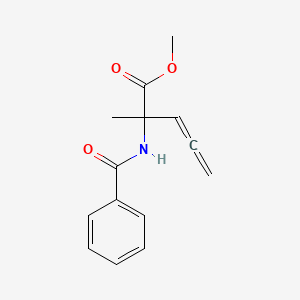

![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
